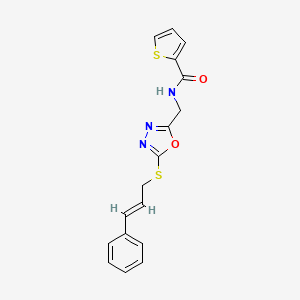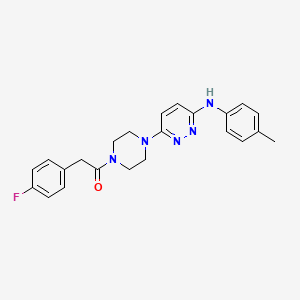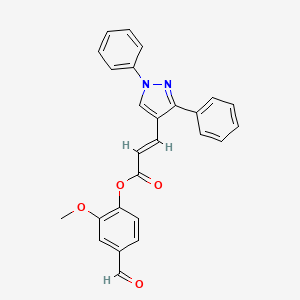
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The nicotinamide moiety is a core structure in medicinal chemistry, often modified to explore its biological activities and chemical properties. Derivatives of nicotinamide, including those with bromo substituents, have been synthesized for various purposes, including the study of their binding affinities to receptors and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves multi-step reactions starting from nicotinic acid or its derivatives. For example, 5-Bromo-nicotinic acid can be chlorinated and then reacted with ammonium aqueous to prepare 5-Bromo-nicotinamide, further transformed into various derivatives (Chen Qi-fan, 2010).
Molecular Structure Analysis
Structural characterization of nicotinamide derivatives is typically achieved using techniques like FT-IR and NMR spectroscopy. These analyses provide detailed information on the molecular framework and substitution patterns critical for understanding the compound's chemical behavior (Yongchang Zhou et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, and complexation, which are essential for their biological activities and functionalities. The reactivity of these compounds can be significantly influenced by substituents on the nicotinamide ring (J. Lockman et al., 2010).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature of the substituents on the nicotinamide ring (Da-Yun Luo et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the nicotinamide derivatives' interactions in biological systems and their stability. These properties are key to understanding the pharmacological and toxicological profiles of these compounds (Katsumi Shibata et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and characteristics of compounds similar to 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide explores the development of efficient synthetic routes and the identification of their chemical properties. For instance, the synthesis and characteristics of 5-Bromo-nicotinonitrile, an initial reactant in the synthesis of similar compounds, have been detailed, showing the potential for high-yield production and the significance of structural characterization techniques like FT-IR and 1H NMR (Chen Qi-fan, 2010).
Biological Applications
Nicotinamide, a related compound, is a key player in cellular energy metabolism and has been investigated for its cytoprotective roles against inflammation, apoptosis, and DNA degradation in various diseases. Its involvement in oxidative stress modulation and cellular survival pathways highlights its potential for therapeutic applications in immune dysfunction, diabetes, and aging-related diseases (K. Maiese et al., 2009).
Antimicrobial and Antitumor Activities
Compounds within the nicotinamide family have shown promise in antimicrobial and antitumor activities. For example, synthetic and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives have screened for antimicrobial and antiviral testing, indicating the potential of these compounds in developing new drugs (Ajit Joshi et al., 2010).
Material Science and Corrosion Inhibition
In material science, pyridazinium-based ionic liquids, a category related to the compound of interest, have been synthesized and evaluated as novel and green corrosion inhibitors for carbon steel in acid medium. This application demonstrates the versatility of compounds within this family, extending their use beyond biomedical applications to industrial and technological applications (F. El-hajjaji et al., 2018).
Propiedades
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)12(19)15-4-5-17-11(18)2-1-3-16-17/h1-3,6-8H,4-5H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBAOKBPQKGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)
